molecular formula C10H9N3O2S B12672104 N-2-Benzothiazolyl-N'-methylethanediamide CAS No. 104388-92-3

N-2-Benzothiazolyl-N'-methylethanediamide

Cat. No.: B12672104
CAS No.: 104388-92-3
M. Wt: 235.26 g/mol
InChI Key: QFZUMGOSYSKSOP-UHFFFAOYSA-N
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Description

N-2-Benzothiazolyl-N’-methylethanediamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological and pharmacological activities Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Benzothiazolyl-N’-methylethanediamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. One common method involves the reaction of 2-aminobenzenethiol with acyl chlorides or carboxylic acids under acidic conditions to yield the desired benzothiazole derivative .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including N-2-Benzothiazolyl-N’-methylethanediamide, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-2-Benzothiazolyl-N’-methylethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-2-Benzothiazolyl-N’-methylethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-2-Benzothiazolyl-N’-methylethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.

    Benzothiazole-2-carboxylic acid: Studied for its potential biological activities.

Uniqueness

N-2-Benzothiazolyl-N’-methylethanediamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

104388-92-3

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N-methyloxamide

InChI

InChI=1S/C10H9N3O2S/c1-11-8(14)9(15)13-10-12-6-4-2-3-5-7(6)16-10/h2-5H,1H3,(H,11,14)(H,12,13,15)

InChI Key

QFZUMGOSYSKSOP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=O)NC1=NC2=CC=CC=C2S1

Origin of Product

United States

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